
DL-AP5 Sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
DL-AP5 钠盐通过与 NMDA 受体结合并与天然配体谷氨酸竞争而发挥作用。这种结合抑制受体的活性,阻止钙离子流入神经元。 NMDA 受体活性的抑制对于研究突触可塑性和神经保护至关重要 .
生化分析
Biochemical Properties
DL-AP5 Sodium salt acts as a competitive antagonist at the NMDA receptor, specifically binding to the glutamate site. This interaction inhibits NMDA receptor-mediated synaptic plasticity, which is crucial for learning and memory processes. The compound is a racemic mixture of the D- and L-isomers of AP5, with the D-isomer being significantly more potent . This compound interacts with NMDA receptors on neurons, preventing the binding of glutamate and thus inhibiting excitatory neurotransmission .
Cellular Effects
This compound has profound effects on various cell types, particularly neurons. By blocking NMDA receptors, it reduces NMDA-induced depolarization of cortical neurons without affecting responses to other excitatory amino acids like quisqualic acid or kainic acid . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting processes such as synaptic plasticity and neuroprotection .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This blockade prevents the influx of calcium ions through the receptor channel, which is essential for activating downstream signaling pathways involved in synaptic plasticity and neuroprotection . The compound’s ability to inhibit NMDA receptor activity makes it a valuable tool for studying the molecular mechanisms underlying excitotoxicity and neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored under desiccating conditions at room temperature and can be used for up to 12 months . In vitro studies have shown that the inhibition of NMDA receptor activity by this compound is rapid and sustained, with no significant degradation observed over short-term experiments
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits NMDA receptor activity without causing significant adverse effects . At higher doses, this compound can induce neurotoxicity and other adverse effects, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is primarily involved in the inhibition of NMDA receptor-mediated signaling pathways. It does not undergo significant metabolic transformation, as its primary function is to block receptor activity rather than participate in metabolic processes . The compound’s interaction with NMDA receptors affects metabolic flux and metabolite levels by modulating calcium ion influx and downstream signaling pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. It binds to NMDA receptors on the cell surface, where it exerts its inhibitory effects . The compound’s distribution is influenced by its solubility and the presence of transporters or binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound is localized primarily at the cell membrane, where NMDA receptors are situated. Its activity is dependent on its ability to bind to these receptors and inhibit their function . The compound does not possess specific targeting signals or post-translational modifications that direct it to other subcellular compartments .
准备方法
合成路线和反应条件: DL-AP5 钠盐是通过一系列化学反应从 2-氨基-5-膦戊酸合成得到的。钠盐形式是通过用氢氧化钠中和酸而获得的。 合成过程涉及对反应条件的仔细控制,以确保最终产品的纯度和产率 .
工业生产方法: DL-AP5 钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的纯化技术,以获得纯度≥98%(HPLC)的产品。 生产在受控条件下进行,以确保一致性和质量 .
化学反应分析
反应类型: 由于存在氨基和膦基,DL-AP5 钠盐主要进行取代反应。 这些反应通常在温和条件下进行,以防止化合物分解 .
常用试剂和条件: 涉及 DL-AP5 钠盐的反应中常用的试剂包括用于中和的氢氧化钠和用于纯化的各种有机溶剂。 反应通常在室温下进行,以保持化合物的稳定性 .
科学研究应用
DL-AP5 钠盐在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域。它通常被用作研究 NMDA 受体功能和抑制 NMDA 依赖性突触可塑性的工具。 该化合物也用于与神经退行性疾病(如阿尔茨海默病)相关的研究,其中 NMDA 受体功能障碍是其病因 .
相似化合物的比较
类似化合物:
- D-AP5(D-2-氨基-5-膦戊酸)
- L-AP5(L-2-氨基-5-膦戊酸)
- DL-APV(DL-2-氨基-5-膦戊酸)
独特性: DL-AP5 钠盐由于其 D- 和 L-异构体的消旋混合物而具有独特性,从而提供对 NMDA 受体活性平衡的抑制。 这使其成为研究中需要广泛抑制 NMDA 受体的宝贵工具 .
属性
IUPAC Name |
sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRCYAPNGUCHOE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NNaO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
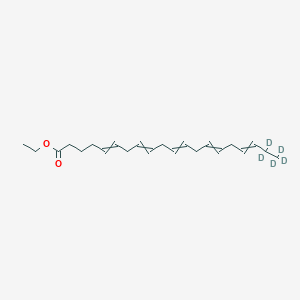



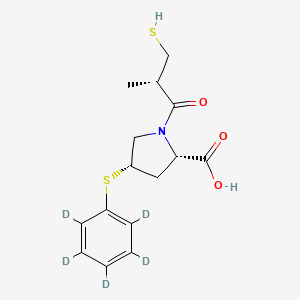
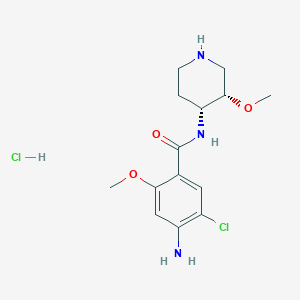
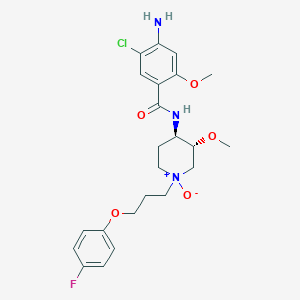
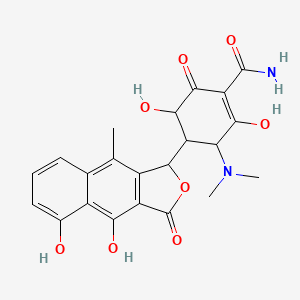
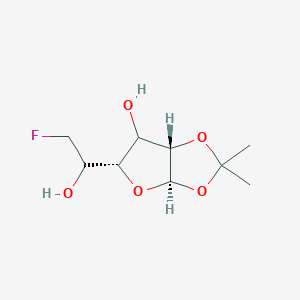
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)


![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
